2-Bibenzylcarboxylic Acid 2-Bibenzylcarboxylic Acid 2-(2-Phenylethyl)benzoic acid is a natural product found in Tilia tomentosa and Cichorium intybus with data available.
Brand Name: Vulcanchem
CAS No.: 4890-85-1
VCID: VC21300090
InChI: InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
SMILES: C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

2-Bibenzylcarboxylic Acid

CAS No.: 4890-85-1

Cat. No.: VC21300090

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2-Bibenzylcarboxylic Acid - 4890-85-1

CAS No. 4890-85-1
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name 2-(2-phenylethyl)benzoic acid
Standard InChI InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Standard InChI Key IOHPVZBSOKLVMN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O

Chemical Structure and Properties

Molecular Information

2-Bibenzylcarboxylic acid, also known as 2-(2-Phenylethyl)benzoic acid, is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . It is important to distinguish this compound from the structurally related 2-Biphenylcarboxylic acid (2-Phenylbenzoic acid, CAS: 947-84-2), which features a direct phenyl-phenyl bond rather than the phenylethyl linkage characteristic of 2-Bibenzylcarboxylic acid.

The following table presents the basic molecular information for 2-Bibenzylcarboxylic acid:

ParameterValue
CAS Number4890-85-1
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol
Synonyms2-(2-Phenylethyl)benzoic acid, 2-Phenethylbenzoic acid

Physical Properties

2-Bibenzylcarboxylic acid presents as a white crystalline solid with well-defined physical characteristics that are important for its identification, handling, and application in research settings .

PropertyValue
Physical StateWhite crystalline solid
Melting Point127-132°C
Boiling Point358.4±11.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point168.8±13.9°C

These physical properties contribute to the compound's stability under normal laboratory conditions and influence its behavior in various chemical reactions and biological systems.

Synthesis Methods

Traditional Laboratory Synthesis

The synthesis of 2-Bibenzylcarboxylic acid traditionally involves the reduction of benzpthalide through a multi-step process. This method includes:

  • Dissolution of benzpthalide in a sodium hydroxide solution

  • Careful pH adjustment of the reaction mixture

  • Addition of a nickel-aluminium alloy as a reducing agent

  • Subsequent purification steps to isolate the desired product

This synthetic approach provides a reliable laboratory-scale method for producing 2-Bibenzylcarboxylic acid with acceptable yields and purity for research applications.

Industrial Production Methods

For commercial-scale production, more efficient industrial methods have been developed. These typically employ:

  • High-pressure hydrogenation processes with specialized catalytic systems

  • Utilization of catalysts such as palladium on carbon or Raney nickel

  • Optimized reaction conditions to maximize yield and minimize by-product formation

  • Advanced purification techniques to ensure high product quality

These industrial methods have been refined to meet the increasing demand for 2-Bibenzylcarboxylic acid in pharmaceutical research and other applications, balancing efficiency with product quality and purity requirements.

Biological Activities

Anti-inflammatory Properties

2-Bibenzylcarboxylic acid exhibits significant anti-inflammatory activity that has attracted considerable research interest. The compound functions as a synthetic retinoid with antagonistic effects against pro-inflammatory enzymes, potentially modulating inflammatory responses at the cellular level. This activity suggests possible applications in treating inflammatory conditions, though additional research is needed to fully characterize its mechanisms and therapeutic potential.

Antimicrobial Activity

Research has demonstrated that 2-Bibenzylcarboxylic acid possesses broad-spectrum antimicrobial activity. The compound shows efficacy against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for antimicrobial agent development. This property adds to the versatility of 2-Bibenzylcarboxylic acid in pharmaceutical applications, particularly in an era of increasing antimicrobial resistance.

Anticancer Properties

Perhaps the most promising aspect of 2-Bibenzylcarboxylic acid research involves its anticancer properties. Derivatives of this compound have demonstrated considerable potential as anticancer agents through several mechanisms:

  • Inhibition of cell proliferation in breast cancer cell lines, including MCF-7 and T47D

  • Induction of apoptosis through caspase activation pathways

  • Modulation of gene expression related to apoptotic processes

  • Significant reduction in cancer cell populations when formulated as benzene-poly-carboxylic acid complexes

These findings highlight the potential importance of 2-Bibenzylcarboxylic acid derivatives in cancer research and possible therapeutic development strategies.

Research Applications

Pharmaceutical Development

The diverse biological activities of 2-Bibenzylcarboxylic acid make it a compound of significant interest in pharmaceutical research. Current and potential applications include:

  • Development of novel anti-inflammatory therapeutic agents

  • Creation of new antimicrobial compounds to address bacterial resistance challenges

  • Design of targeted anticancer therapies with potentially reduced side effects

  • Exploration of retinoid-like compounds for various medical applications

While many of these applications remain in early research stages, they represent promising avenues for further investigation and potential therapeutic development.

Structure-Activity Relationship Studies

Recent research has increasingly focused on establishing structure-activity relationships for 2-Bibenzylcarboxylic acid derivatives . By systematically modifying the molecular structure and evaluating biological effects, researchers aim to:

  • Identify the essential structural features required for specific biological activities

  • Optimize potency and selectivity through targeted modifications

  • Minimize potential side effects through structural refinements

  • Develop more effective pharmaceutical candidates based on the 2-Bibenzylcarboxylic acid scaffold

This approach has already yielded promising results, particularly in the development of compounds with enhanced anticancer properties.

Market Analysis and Industrial Applications

Global Market Trends

The global market for 2-Bibenzylcarboxylic acid reflects its growing importance in research and industry . Market analyses typically examine:

  • Production statistics and manufacturing capacity

  • Supply and demand dynamics across different regions

  • Price trends and factors affecting market valuation

  • Import and export patterns between major markets

These indicators suggest a steady growth in the commercial significance of 2-Bibenzylcarboxylic acid, driven primarily by its expanding applications in pharmaceutical research.

Emerging Applications

Beyond its established applications, 2-Bibenzylcarboxylic acid continues to find new uses in various industries . Market intelligence indicates interest in:

  • Novel downstream products derived from 2-Bibenzylcarboxylic acid

  • Emerging applications in specialized chemical sectors

  • Integration into new synthetic pathways for high-value compounds

  • Development of innovative formulations for specific industrial needs

These emerging applications contribute to the compound's expanding commercial footprint and highlight its versatility as a chemical building block.

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